molecular formula C4H9NO3 B8234946 (2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid

(2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid

Cat. No.: B8234946
M. Wt: 121.13 g/mol
InChI Key: AYFVYJQAPQTCCC-AWXWGZESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid is a deuterated analog of threonine, an essential amino acid. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s metabolic stability and pharmacokinetic properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid typically involves the deuteration of threonine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds often employs similar catalytic exchange methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the final product are critical factors, and advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of 2-amino-3-ketobutanoic acid or 2-amino-3-carboxybutanoic acid.

    Reduction: Formation of 2-amino-3-deuterio-3-hydroxybutane.

    Substitution: Formation of 2-amino-3-chlorobutanoic acid or 2-amino-3-bromobutanoic acid.

Scientific Research Applications

(2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects due to its altered metabolic stability and reduced toxicity compared to non-deuterated analogs.

    Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid involves its incorporation into metabolic pathways where it can influence enzyme activity and protein synthesis. The presence of deuterium atoms can slow down metabolic reactions, leading to prolonged activity and reduced degradation of the compound. This can result in enhanced therapeutic effects and reduced side effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

    Threonine: The non-deuterated analog of (2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid.

    Deuterated Leucine: Another deuterated amino acid used in metabolic studies.

    Deuterated Valine: Similar to deuterated leucine, used for tracing biochemical pathways.

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in metabolic stability and pharmacokinetics. Unlike other deuterated amino acids, its structure allows for selective incorporation into proteins and enzymes, making it a valuable tool in biochemical and medical research.

Properties

IUPAC Name

(2S)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m0/s1/i2D,3D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-AWXWGZESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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